Propionaldehyde

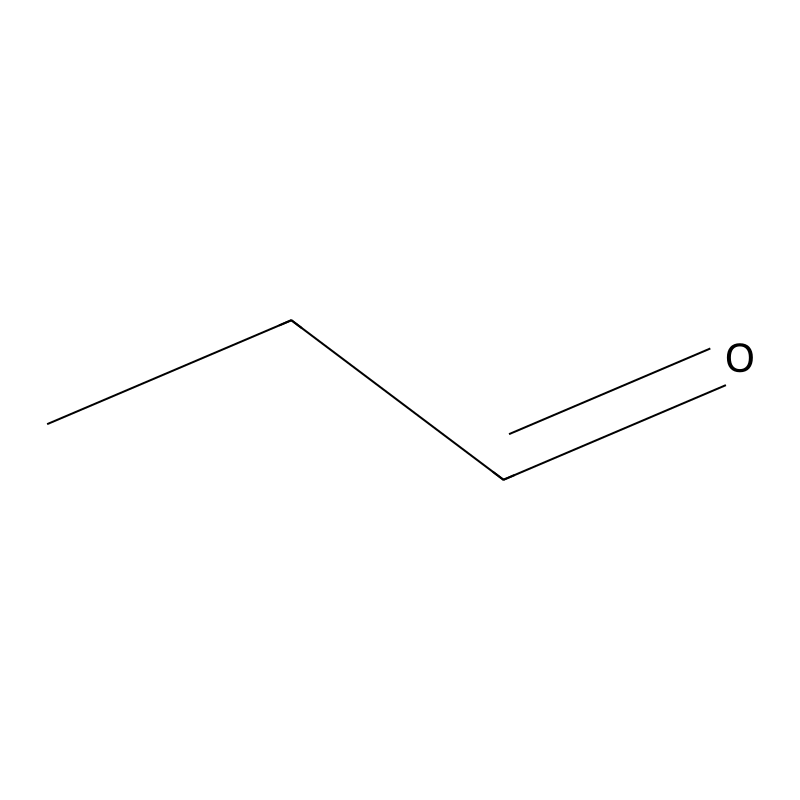

CH3CH2CHO

C3H6O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CH2CHO

C3H6O

Molecular Weight

InChI

InChI Key

SMILES

solubility

5.27 M

306 mg/mL at 25 °C

Soluble in water; miscible with ethanol, ethyl ether

SOL IN CHLOROFORM

In water, 3.06X10+5 mg/L at 25 °C

Solubility in water, g/100ml: 20

miscible with alcohol, ether, wate

Synonyms

Canonical SMILES

Synthesis and Process Development of Polyether Polyol

Scientific Field: Polymer Chemistry

Application Summary: Propionaldehyde is used in the synthesis of a novel class of propylene oxide-based polyether polyol (PPG) with up to 70% higher primary hydroxyl content . This new PPG has important advantages, such as enhanced durability, energy and resource conservation, and environmental load reduction for a broad area of polyurethane applications .

Methods of Application: The PPG is produced through a Lewis acid-mediated propoxylation reaction using a specific borane catalyst . Conventional PPGs produced via anionic ring-opening polymerization have secondary hydroxyls, resulting in poor reactivity in urethane formation . To overcome the poor reactivity, ethylene oxide (EO) is often added to the terminal hydroxyls of conventional PPGs .

Results or Outcomes: The new PPG has enhanced primary hydroxyl content with little or no added EO, thereby achieving a good balance between reactivity and hydrophobicity . As a result, the new polyol has important advantages, such as enhanced durability, energy and resource conservation, and environmental load reduction for a broad area of polyurethane applications .

Synthesis of Methacrolein from Formaldehyde and Propionaldehyde

Scientific Field: Organic Chemistry

Application Summary: Propionaldehyde is used in the synthesis of methacrolein, an important intermediate in organic synthesis . Methacrolein is often used in the preparation of methacrylic acid (MAA) and methyl methacrylate (MMA), as well as in the synthesis of unsaturated esters and diacetate .

Methods of Application: The catalytic performance of the catalyst was evaluated by synthesis of methacrolein from formaldehyde and propionaldehyde . The optimal reaction conditions were: the catalyst amount was 10% (wt%) of propionic aldehyde mass, the reaction temperature was 85 ℃, the reaction time was 1.5 h, the ratio of propionaldehyde and formaldehyde was 1:1.2 .

Results or Outcomes: Under optimal condition, the conversion rate of propionaldehyde was up to 99.57% and the selectivity of methacrolein was 98.77% .

Production of Trimethylolethane

Scientific Field: Industrial Chemistry

Application Summary: Propionaldehyde is predominantly used as a precursor to trimethylolethane (CH3C(CH2OH)3) through a condensation reaction with formaldehyde . Trimethylolethane is a versatile compound used in the production of alkyd resins, which are used in paints and varnishes .

Methods of Application: The production of trimethylolethane involves the condensation of propionaldehyde with formaldehyde in the presence of a suitable catalyst . The reaction is typically carried out in a continuous stirred-tank reactor at elevated temperatures .

Results or Outcomes: The process results in the production of trimethylolethane, a key intermediate in the production of various industrial chemicals . The yield and selectivity of the reaction can be optimized by adjusting the reaction conditions .

Synthesis of Acrylic Acid

Application Summary: Propionaldehyde is used in the production of acrylic acid . Acrylic acid is a key raw material in the production of superabsorbent polymers, which are used in products like diapers, adult incontinence products, and feminine hygiene products .

Methods of Application: The production of acrylic acid from propionaldehyde typically involves a two-step process . The first step is the aldol condensation of propionaldehyde to produce methacrolein . The second step is the oxidation of methacrolein to produce acrylic acid .

Results or Outcomes: The process results in the production of acrylic acid, a valuable industrial chemical . The yield and selectivity of the reaction can be optimized by adjusting the reaction conditions .

Production of Propionic Acid

Application Summary: Propionaldehyde is used in the production of propionic acid . Propionic acid is a valuable chemical that is used in the production of cellulose-based plastics, herbicides, and perfumes .

Methods of Application: The production of propionic acid from propionaldehyde typically involves a two-step process . The first step is the oxidation of propionaldehyde to produce propionic acid . This reaction is typically carried out in the presence of a suitable catalyst .

Results or Outcomes: The process results in the production of propionic acid, a valuable industrial chemical . The yield and selectivity of the reaction can be optimized by adjusting the reaction conditions .

Synthesis of Dipropylketone

Application Summary: Propionaldehyde is used in the synthesis of dipropylketone . Dipropylketone is a valuable chemical that is used in the production of various industrial chemicals .

Methods of Application: The synthesis of dipropylketone from propionaldehyde typically involves a condensation reaction . This reaction is typically carried out in the presence of a suitable catalyst .

Results or Outcomes: The process results in the production of dipropylketone, a valuable industrial chemical . The yield and selectivity of the reaction can be optimized by adjusting the reaction conditions .

Propionaldehyde, also known as propanal, is an organic compound with the molecular formula or . It is classified as a three-carbon aldehyde and appears as a colorless, flammable liquid with a pungent, fruity odor reminiscent of acetaldehyde. Propionaldehyde is produced on a large scale for industrial applications and is miscible with water, alcohol, and ether .

Propionaldehyde is a hazardous compound and should be handled with caution []. Here are some key safety concerns:

- Flammability: Propionaldehyde is highly flammable and can readily ignite [].

- Toxicity: Exposure to propionaldehyde can cause irritation of the eyes, skin, and respiratory system []. High levels of exposure can lead to pulmonary edema (fluid buildup in the lungs) [].

- Reactivity: Propionaldehyde can form explosive peroxides upon prolonged storage or exposure to air and light []. It can also undergo polymerization under certain conditions, presenting an explosion hazard [].

Due to these hazards, proper personal protective equipment (PPE) should be worn when handling propionaldehyde, and adequate ventilation is crucial to prevent inhalation [].

- Hydrogenation: Propionaldehyde can be reduced to n-propanol.

- Oxidation: It can be oxidized to propionic acid.

- Aldol Condensation: In the presence of a base, it can undergo aldol condensation to form larger carbon chains.

- Formation of Geminal Diols: In the presence of water, it can exist in equilibrium with 1,1-propanediol .

The compound is also known to react vigorously with oxidizing agents and can form explosive peroxides under certain conditions .

Propionaldehyde can be synthesized through several methods:

- Industrial Production:

- Hydroformylation of Ethylene: This method involves reacting ethylene with carbon monoxide and hydrogen to produce propionaldehyde on an industrial scale:

- Hydroformylation of Ethylene: This method involves reacting ethylene with carbon monoxide and hydrogen to produce propionaldehyde on an industrial scale:

- Laboratory Preparation:

Propionaldehyde serves multiple roles across various industries:

- Chemical Intermediate: It is primarily used as a precursor for trimethylolethane, which is significant in producing alkyd resins.

- Flavoring Agent: The compound is utilized in the synthesis of aroma compounds such as cyclamen aldehyde and helional.

- Pharmaceuticals: It finds applications in drug synthesis and development.

- Plastic Manufacturing: Propionaldehyde is involved in producing various plastics and polyols .

Recent studies have explored the atmospheric chemistry of propionaldehyde, particularly its reactions with hydroxyperoxy radicals. Such interactions are essential for understanding its environmental impact and degradation pathways. For example, reactions involving propionaldehyde contribute to the formation of formic acid in the atmosphere .

Several compounds share structural similarities with propionaldehyde. Here are some notable examples:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Acetaldehyde | A two-carbon aldehyde; used in flavoring and as an intermediate. | |

| Butyraldehyde | A four-carbon aldehyde; used in perfumes and as a solvent. | |

| Valeraldehyde | A five-carbon aldehyde; used in flavoring and chemical synthesis. |

Uniqueness of Propionaldehyde

Propionaldehyde is unique due to its intermediate carbon chain length compared to other aldehydes. Its ability to participate in various

Physical Description

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

colourless, mobile liquid/sharp, pungent odour

A clear colorless liquid with an overpowering fruity odor.

Color/Form

Water-white liquid

XLogP3

Boiling Point

48.0 °C

48 °C

49 °C

120°F

Flash Point

-22 °F (-30 °C) (Closed cup)

15-19 °F (open cup)

-30 °C c.c.

15°F

Vapor Density

1.8 at 100 °F (Air = 1)

Relative vapor density (air = 1): 2.0

2

Density

d2525 0.8

0.8657 g/cu cm at 25 °C

Relative density (water = 1): 0.8

0.800-0.805

0.805

LogP

0.59

log Kow = 0.59

Odor

CHARACTERISTIC ODOR SIMILAR TO ACETALDEHYDE

Pungent, unpleasant

Choking odo

Melting Point

-80.0 °C

Mp 131 °

-80 °C

-80°C

-81 °C

-114°F

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Mechanism of Action

Vapor Pressure

316.81 mmHg

317 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 31.3

235 mmHg

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Synthesis by ... dry distillation of barium propionate with calcium formate.

(A) Oxidation of propyl alcohol with dichromate; (B) By passing alcohol over copper at elevated temperatures.

Ethylene and synthesis gas (hydroformylation)

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petrochemical manufacturing

Propanal: ACTIVE

Synthetic flavoring substances & adjuvants: propionaldehyde

Analytic Laboratory Methods

Trace determination of carbonyl compounds, including propionaldehyde, in air by gas chromatography.

Determination of aliphatic and aromatic aldehydes, including propionaldehyde, in polluted air by high performance liquid chromatography.

A normal-phase Bondapak high-performance liquid chromatographic system was compared to 2 different reversed-phase Bondapak C18 systems for separating and quantifying aldehydes and ketones. Precise measurements in the 0.05-10 ppm range were made for the C1-C6 aliphatic aldehydes found in diesel exhaust.

For more Analytic Laboratory Methods (Complete) data for PROPIONALDEHYDE (12 total), please visit the HSDB record page.

Storage Conditions

...Store in cool, well ventilated area away from oxidizers. Where possible, automatically pump liquid from drums or other storage containers to process containers...Metals containers involving the transfer of 5 gallons or more of this chemical should be grounded or bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical...

Interactions

Dates

Antioxidant activity toward fish oil triacylglycerols exerted by sphingoid bases isolated from butter serum with α-tocopherol

Ai Suzuki-Iwashima, Ai Iwasawa, Mayumi Kawai, Hiroaki Kubouchi, Ryuhei Ozaki, Kazuo Miyashita, Makoto ShiotaPMID: 32721837 DOI: 10.1016/j.foodchem.2020.127588

Abstract

A mixture of sphingoid bases (SPGs) was prepared from butter serum, a by-product of anhydrous milk fat production. The mixture comprised seven types of SPGs with C16 to C19 alkyl chains. These milk SPGs inhibited the oxidation of fish oil triacylglycerol (TAG) more effectively than did a standard SPG (d18:1) with α-tocopherol. Reaction products were prepared from the combination of d18:0 or d18:1 with acrolein and propanal. Both sets of reaction products showed antioxidant activity toward fish oil TAG. Antioxidant activity of reaction products from d18:0 was stronger than that of reaction products from d18:1, suggesting that the molecule d18:0 may be a significant focus of the difference in antioxidant activity between milk SPGs and d18:1. To use SPGs as food additives in the future, an appropriate source of SPGs will be needed, and butter serum appears to have promise as a source of functional SPGs with strong antioxidant activity.Production of Methionol from 3-Methylthiopropionaldehyde by Catalysis of the Yeast Alcohol Dehydrogenase Adh4p

Yixin Che, Sheng Yin, Hui Wang, Huaqing Yang, Ruixin Xu, Qi Wang, Yiping Wu, Julien Boutet, Robert Huet, Chengtao WangPMID: 32233408 DOI: 10.1021/acs.jafc.0c00776

Abstract

Methionol is a sulfur-containing aroma compound that contributes to the flavors of fermented foods. In this work, a novel method for methionol production was established using 3-methylthiopropionaldehyde (MMP) and alcohol dehydrogenase (ADH). First, expression of seven ADH genes was analyzed in yeast fermentation added with MMP. Onlydisplayed an evident increased expression in response to MMP.

was then overexpressed in

S288c and

BL21. The recombinant yeast strain S4 produced more methionol than control strain in MMP fermentation. Furthermore, 0.55 g/L 42 kDa Adh4p was prepared from

by induced expression and purification. A fed-batch catalysis system was finally established to produce methionol from MMP by Adh4p. In 10 h of continuous catalysis, the conversion rate of MMP remained 80-95%, and a final yield of 0.2 g/L methionol was achieved. This work proposed a novel method for methionol production by enzymatic catalysis with a potential application prospect in industry.

Engineering the PduT shell protein to modify the permeability of the 1,2-propanediol microcompartment of

Chiranjit Chowdhury, Thomas A BobikPMID: 31674899 DOI: 10.1099/mic.0.000872

Abstract

Bacterial microcompartments (MCPs) are protein-based organelles that consist of metabolic enzymes encapsulated within a protein shell. The function of MCPs is to optimize metabolic pathways by increasing reaction rates and sequestering toxic pathway intermediates. A substantial amount of effort has been directed toward engineering synthetic MCPs as intracellular nanoreactors for the improved production of renewable chemicals. A key challenge in this area is engineering protein shells that allow the entry of desired substrates. In this study, we used site-directed mutagenesis of the PduT shell protein to remove its central iron-sulfur cluster and create openings (pores) in the shell of the Pdu MCP that have varied chemical properties. Subsequently,and

studies were used to show that PduT-C38S and PduT-C38A variants increased the diffusion of 1,2-propanediol, propionaldehyde, NAD

and NADH across the shell of the MCP. In contrast, PduT-C38I and PduT-C38W eliminated the iron-sulfur cluster without altering the permeability of the Pdu MCP, suggesting that the side-chains of C38I and C38W occluded the opening formed by removal of the iron-sulfur cluster. Thus, genetic modification offers an approach to engineering the movement of larger molecules (such as NAD/H) across MCP shells, as well as a method for blocking transport through trimeric bacterial microcompartment (BMC) domain shell proteins.

Exhaled Breath and Oxygenator Sweep Gas Propionaldehyde in Acute Respiratory Distress Syndrome

Agnes S Meidert, Alexander Choukèr, Siegfried Praun, Gustav Schelling, Michael E DolchPMID: 33396196 DOI: 10.3390/molecules26010145

Abstract

Oxidative stress-induced lipid peroxidation (LPO) due to neutrophil-derived reactive oxygen species plays a key role in the early stage of the acute respiratory distress syndrome (ARDS). Monitoring of oxidative stress in this patient population is of great interest, and, ideally, this can be done noninvasively. Recently, propionaldehyde, a volatile chemical compound (VOC) released during LPO, was identified in the breath of lung transplant recipients as a marker of oxidative stress. The aim of the present study was to identify if markers of oxidative stress appear in the oxygenator outflow gas of patients with severe ARDS treated with veno-venous extracorporeal membrane oxygenation (ECMO).The present study included patients with severe ARDS treated with veno-venous ECMO. Concentrations of acetone, isoprene, and propionaldehyde were measured in inspiratory air, exhaled breath, and oxygenator inflow and outflow gas at corresponding time points. Ion-molecule reaction mass spectrometry was used to measure VOCs in a sequential order within the first 24 h and on day three after ECMO initiation.

Nine patients (5 female, 4 male; age = 42.1 ± 12.2 year) with ARDS and already established ECMO therapy (pre-ECMO PaO

/FiO

= 44.0 ± 11.5 mmHg) were included into analysis. VOCs appeared in comparable amounts in breath and oxygenator outflow gas (acetone: 838 (422-7632) vs. 1114 (501-4916) ppbv; isoprene: 53.7 (19.5-244) vs. 48.7 (37.9-108) ppbv; propionaldehyde: 53.7 (32.1-82.2) vs. 42.9 (24.8-122) ppbv). Concentrations of acetone, isoprene, and propionaldehyde in breath and oxygenator outflow gas showed a parallel course with time.

Acetone, isoprene, and propionaldehyde appear in breath and oxygenator outflow gas in comparable amounts. This allows for the measurement of these VOCs in a critically ill patient population via the ECMO oxygenator outflow gas without the need of ventilator circuit manipulation.

Mitigation of the inhibitory effects of co-existing substances on the Fenton process by UV light irradiation

Kosuke Muramatsu, Masahiro Tokumura, Qi Wang, Yuichi Miyake, Takashi Amagai, Masakazu MakinoPMID: 32180499 DOI: 10.1080/10934529.2020.1737460

Abstract

Co-existing substances (substances not targeted for degradation) can negatively affect wastewater treatment process performance. Here, we quantitatively evaluated the effects of propanal, a common co-existing substance, on the degradation of the azo-dye Orange II, a common pollutant, by the Fenton process to provide data for the development of measures to reduce the effects of co-existing substances on this wastewater treatment process. Inhibition rate (IR; ratio of the reaction rate constants obtained in the absence and presence of propanal) was calculated to examine the effects of propanal on the degradation of Orange II. The IRs for the Fenton process in the first phase and the second phase were 1.6 and 4.2, respectively. However, addition of ultraviolet irradiation to the Fenton process (i.e., the photo-Fenton process) resulted in a comparable IR for the first phase but a markedly lower IR for the second phase. We attributed this to the improvement of the photo-reduction reaction rate due to complexation of propanal with ferric ions, which compensated for the scavenger effects (the trapping of OH radicals) of propanal. Thus, ultraviolet irradiation reduced the inhibitory effects of propanal on the degradation of Orange II by the Fenton process.RIFM fragrance ingredient safety assessment, 2-methyl-3-(p-isopropylphenyl)propionaldehyde, CAS Registry Number 103-95-7

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 32199974 DOI: 10.1016/j.fct.2020.111267